Corycavidine
Overview
Description
Corycavidine is a benzoisoquinoline alkaloid found in various medicinal plants such as Hedyotis corymbosa and Corydalis meifolia . It is an important protopine-type alkaloid that serves as a key intermediate in the biosynthesis of isoquinoline alkaloids . This compound has been studied for its antioxidant and hepatoprotective properties .
Preparation Methods
Corycavidine can be isolated from Hedyotis corymbosa using column chromatography with a mobile phase of chloroform, methanol, and diethylamine . The structural elucidation of this compound is confirmed through various spectroscopic methods including ultraviolet-visible spectroscopy, Fourier-transform infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, carbon-13 nuclear magnetic resonance spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Corycavidine undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Corycavidine has been extensively studied for its antioxidant and hepatoprotective properties. It has shown significant potential in protecting hepatic cells against free radicals and oxidative stress . Additionally, this compound has been investigated for its role in the biosynthesis of isoquinoline alkaloids, making it a valuable compound in the field of medicinal chemistry .
Mechanism of Action
The mechanism of action of corycavidine involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress and enhancing the antioxidant defense system in hepatic cells . The specific molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Corycavidine is similar to other benzoisoquinoline alkaloids such as quercetin. Both compounds have shown antioxidant and hepatoprotective properties, but quercetin has been found to offer better hepatic defensive action compared to this compound . Other similar compounds include berberine and palmatine, which also belong to the isoquinoline alkaloid family and exhibit similar biological activities .
Properties
IUPAC Name |
(3S)-7,8-dimethoxy-3,11-dimethyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13-15-5-6-18(25-3)22(26-4)17(15)11-23(2)8-7-14-9-19-20(28-12-27-19)10-16(14)21(13)24/h5-6,9-10,13H,7-8,11-12H2,1-4H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAXYDGEEARNTF-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521-93-7 | |
Record name | Corycavidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORYCAVIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6WZ134DB8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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